molecular formula C29H42O7 B15075182 Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate CAS No. 27335-80-4

Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate

Cat. No.: B15075182
CAS No.: 27335-80-4
M. Wt: 502.6 g/mol
InChI Key: HOPKUOLIBKHYMH-IVVQRGKSSA-N
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Description

Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is a complex organic compound that belongs to the class of cholenoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate typically involves multiple steps, including the acetylation of hydroxyl groups and the introduction of a keto group. Common reagents used in these reactions include acetic anhydride, pyridine, and oxidizing agents like chromium trioxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alcohols, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized cholenoic acids, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3alpha,7alpha-diacetoxy-12-keto-cholanoate
  • Methyl 3alpha,7alpha-diacetoxy-12-keto-delta5-cholenate

Uniqueness

Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is unique due to its specific structural features, such as the delta9(11) double bond and the positioning of the acetoxy and keto groups. These features can influence its reactivity and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

27335-80-4

Molecular Formula

C29H42O7

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-[(3R,7R)-3,7-diacetyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H42O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h15-16,19-22,24,27H,7-14H2,1-6H3/t16?,19?,20-,21?,22?,24-,27?,28?,29?/m1/s1

InChI Key

HOPKUOLIBKHYMH-IVVQRGKSSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2[C@@H](CC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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